ethyl (7Z)-7-{[(phenylcarbonyl)oxy]imino}-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 7-[(BENZOYLOXY)IMINO]-2-(1H-PYRROL-1-YL)-5,6-DIHYDRO-1-BENZOTHIOPHENE-3(4H)-CARBOXYLATE is a complex organic compound that features a benzothiophene core, a pyrrole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-[(BENZOYLOXY)IMINO]-2-(1H-PYRROL-1-YL)-5,6-DIHYDRO-1-BENZOTHIOPHENE-3(4H)-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Pyrrole Ring: This step often involves the reaction of the benzothiophene intermediate with pyrrole under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-[(BENZOYLOXY)IMINO]-2-(1H-PYRROL-1-YL)-5,6-DIHYDRO-1-BENZOTHIOPHENE-3(4H)-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
ETHYL 7-[(BENZOYLOXY)IMINO]-2-(1H-PYRROL-1-YL)-5,6-DIHYDRO-1-BENZOTHIOPHENE-3(4H)-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 7-[(BENZOYLOXY)IMINO]-2-(1H-PYRROL-1-YL)-5,6-DIHYDRO-1-BENZOTHIOPHENE-3(4H)-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 7-[(BENZOYLOXY)IMINO]-2-(1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: A similar compound with a slightly different structure.
BENZOYLOXYIMINO DERIVATIVES: Other derivatives with similar functional groups but different core structures.
Uniqueness
ETHYL 7-[(BENZOYLOXY)IMINO]-2-(1H-PYRROL-1-YL)-5,6-DIHYDRO-1-BENZOTHIOPHENE-3(4H)-CARBOXYLATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H20N2O4S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
ethyl (7Z)-7-benzoyloxyimino-2-pyrrol-1-yl-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H20N2O4S/c1-2-27-22(26)18-16-11-8-12-17(19(16)29-20(18)24-13-6-7-14-24)23-28-21(25)15-9-4-3-5-10-15/h3-7,9-10,13-14H,2,8,11-12H2,1H3/b23-17- |
InChI Key |
FFEANUWJIKBYHE-QJOMJCCJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC\2=C1CCC/C2=N/OC(=O)C3=CC=CC=C3)N4C=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C3=CC=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
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